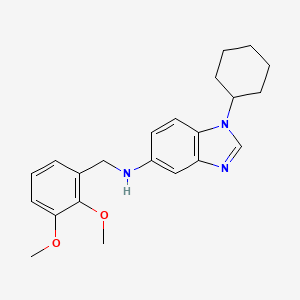

![molecular formula C21H15N5O5 B11612812 N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide](/img/structure/B11612812.png)

N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a phthalazinone moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazid erfolgt typischerweise in einem mehrstufigen Prozess:

Bildung des Furanrings: Der Furanring kann durch Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Nitrophenylgruppe: Die Nitrophenylgruppe wird durch Nitrierungsreaktionen eingeführt, wobei häufig Salpetersäure und Schwefelsäure als Reagenzien verwendet werden.

Kondensationsreaktion: Der entscheidende Schritt beinhaltet die Kondensation des Furanderivats mit einem Phthalazinonderivat in Gegenwart eines geeigneten Katalysators, wie z. B. Essigsäure oder p-Toluolsulfonsäure, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehört die Kontrolle von Temperatur, Reaktionszeit und Konzentration der Reagenzien. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt zu isolieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Nitrogruppe zu einem Amin führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile unter geeigneten Bedingungen bestimmte funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; saures oder basisches Medium.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; typischerweise in wasserfreien Lösungsmitteln.

Substitution: Nukleophile wie Amine oder Thiole; oft in Gegenwart einer Base wie Natriumhydroxid.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Oxiden und anderen sauerstoffhaltigen Derivaten.

Reduktion: Umwandlung von Nitrogruppen in Amine.

Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazid hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird auf ihre potenziellen antimikrobiellen und antikanzerogenen Eigenschaften untersucht. Ihre einzigartige Struktur ermöglicht es ihr, mit biologischen Zielmolekülen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Materialwissenschaften: Die Fähigkeit der Verbindung, stabile Komplexe mit Metallen zu bilden, macht sie nützlich bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologische Forschung: Sie wird als Sonde verwendet, um Enzymwechselwirkungen und zelluläre Signalwege aufgrund ihrer reaktiven funktionellen Gruppen zu untersuchen.

Industrielle Anwendungen: Die Stabilität und Reaktivität der Verbindung machen sie für die Verwendung in verschiedenen industriellen Prozessen geeignet, einschließlich der Synthese anderer komplexer organischer Moleküle.

Wirkmechanismus

Der Wirkmechanismus von N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Nitrophenylgruppe kann an Elektronentransferreaktionen beteiligt sein, während die Furan- und Phthalazinon-Einheiten Wasserstoffbrückenbindungen und andere nicht-kovalente Wechselwirkungen mit biologischen Makromolekülen bilden können. Diese Wechselwirkungen können die Enzymaktivität modulieren, zelluläre Prozesse stören und die Apoptose in Krebszellen induzieren.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols; often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.

Biological Research: It is used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan and phthalazinone moieties can form hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Chlor-3-methylphenoxy)-N'-[(5’-(substituiertes Aryl)-furan-2’-yl)methyliden]-acetohydrazide: Diese Verbindungen teilen eine ähnliche Furan- und Hydrazidstruktur, unterscheiden sich aber in den Substituenten am Phenylring.

3-Benzyl-1-[(E)-{[5-(4-Nitrophenyl)furan-2-yl]methyliden}amino]imidazolidin-2,4-dion: Diese Verbindung hat eine ähnliche Nitrophenyl- und Furanstruktur, enthält aber einen Imidazolidinring anstelle einer Phthalazinon-Einheit.

Einzigartigkeit

N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazid ist aufgrund seiner Kombination aus einer Nitrophenylgruppe, einem Furanring und einer Phthalazinon-Einheit einzigartig. Diese einzigartige Struktur verleiht eine besondere chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Eigenschaften

Molekularformel |

C21H15N5O5 |

|---|---|

Molekulargewicht |

417.4 g/mol |

IUPAC-Name |

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |

InChI |

InChI=1S/C21H15N5O5/c27-20(11-18-16-3-1-2-4-17(16)21(28)25-23-18)24-22-12-15-9-10-19(31-15)13-5-7-14(8-6-13)26(29)30/h1-10,12H,11H2,(H,24,27)(H,25,28)/b22-12+ |

InChI-Schlüssel |

LFLGVEOVGXEPLR-WSDLNYQXSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11612739.png)

![2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11612741.png)

![Ethyl 4-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B11612745.png)

![3-Phenyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11612746.png)

![4-(5-{(Z)-[1-(3,4-dichlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile](/img/structure/B11612762.png)

![(3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one](/img/structure/B11612778.png)

![3-[(2E)-2-benzylidene-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11612793.png)

![N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11612800.png)

![(7Z)-3-(3,5-dimethylphenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612818.png)

![ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate](/img/structure/B11612826.png)

![5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11612831.png)